

Application Note: Analytical Quantification of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

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Compound of Interest

Compound Name: *2-Chlorophenyl-(biphenyl-4-yl)-carbinol*

Cat. No.: *B8681194*

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Introduction & Scientific Context

In the synthesis and stability profiling of imidazole-based antifungals, specifically Bifonazole, the compound **2-Chlorophenyl-(biphenyl-4-yl)-carbinol** (hereafter referred to as the Carbinol Intermediate) plays a dual role. It serves as the immediate lipophilic precursor in the alkylation step to form the imidazole ring and acts as the primary degradation product resulting from the hydrolysis of the C-N bond under stress conditions.

Quantifying this carbinol is critical for two reasons:

- **Process Control:** Ensuring complete conversion of the starting material during API synthesis.
- **Stability Monitoring:** The cleavage of the imidazole moiety releases this carbinol, making it a key stability-indicating marker for Bifonazole drug products (creams, powders, solutions).

Due to the high lipophilicity of the biphenyl and chlorophenyl groups, this analyte presents challenges in solubility and retention time stability. This protocol utilizes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, optimized for the separation of the neutral carbinol from the basic imidazole parent drug.

Chemical Properties & Mechanism

Understanding the physicochemical difference between the parent drug and the impurity is vital for method design.

- Bifonazole (Parent): Contains a basic imidazole ring (pKa ~ 6.5). In acidic mobile phases, it becomes protonated (), increasing its polarity and reducing retention on C18 columns.
- Carbinol Intermediate (Analyte): A neutral alcohol with two bulky aromatic systems. It remains uncharged across the pH range, exhibiting high affinity for the stationary phase (hydrophobic interaction).

Visualizing the Relationship:

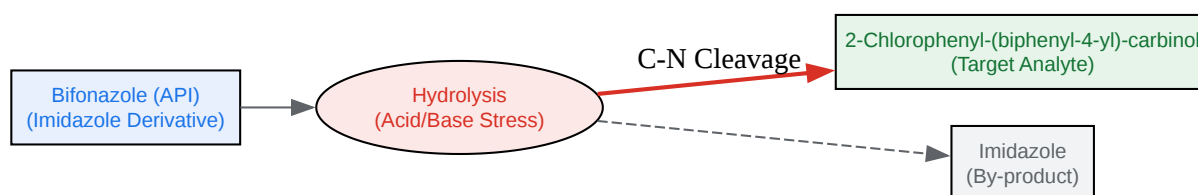


Figure 1: Hydrolytic degradation pathway of Bifonazole yielding the Carbinol analyte.

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Analytical Method Protocol (RP-HPLC)[1][2]

This method is validated for specificity, ensuring the carbinol is resolved from the parent peak and common excipients.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]

Parameter	Specification	Rationale
Instrument	HPLC with UV/PDA Detector	Standard QC equipment.
Column	C18 (L1), 250 × 4.6 mm, 5 μm	Provides sufficient surface area for resolving lipophilic aromatic isomers.
Mobile Phase	Methanol : Ammonium Acetate Buffer (10mM, pH 3.0)	75 : 25 (v/v) Isocratic. High organic content is required to elute the highly lipophilic carbinol.
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns to maintain backpressure < 200 bar.
Wavelength	254 nm	The biphenyl moiety exhibits strong absorption at this wavelength (λ _{max}).
Injection Volume	20 μL	Optimized for sensitivity without column overload.
Column Temp	30°C ± 2°C	Controlled temperature ensures reproducible retention times.
Run Time	15 minutes	Carbinol typically elutes after Bifonazole due to lack of charge repulsion.

Reagent Preparation[4]

- Buffer Solution (pH 3.0):
 - Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water.
 - Adjust pH to 3.0 ± 0.05 using Glacial Acetic Acid.
 - Filter through a 0.45 μm nylon membrane filter.

- Mobile Phase:
 - Mix 750 mL of Methanol (HPLC Grade) with 250 mL of Buffer Solution.
 - Degas by sonication for 10 minutes.
- Diluent:
 - Methanol (100%). Note: The analyte has poor solubility in water; use pure methanol for sample prep.

Standard Preparation

Stock Solution (1000 µg/mL):

- Accurately weigh 25 mg of **2-Chlorophenyl-(biphenyl-4-yl)-carbinol** Reference Standard.
- Transfer to a 25 mL volumetric flask.
- Dissolve and dilute to volume with Methanol.

Working Standard (50 µg/mL):

- Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.
- Dilute to volume with Mobile Phase.
 - Note: Diluting with mobile phase prevents solvent shock (peak distortion) during injection.

Sample Preparation Workflow

For the analysis of raw materials or drug products (e.g., 1% Cream), extraction is required to separate the lipophilic analyte from the matrix.

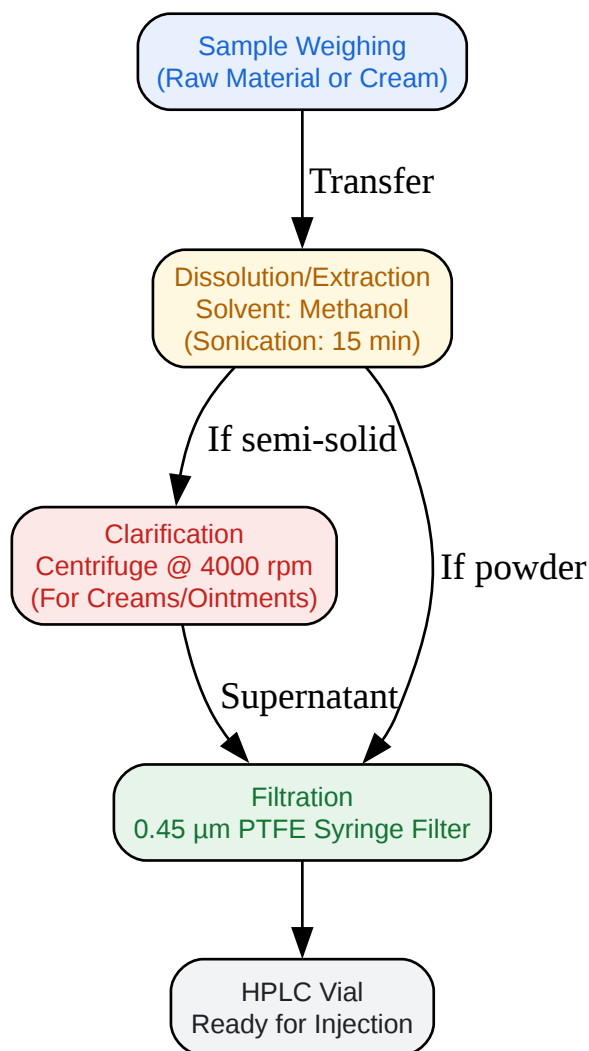


Figure 2: Extraction and preparation workflow for Carbinol quantification.

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Protocol for 1% Cream Formulation:

- Weigh accurately 1.0 g of cream (equivalent to 10 mg Bifonazole) into a 50 mL centrifuge tube.
- Add 20 mL of Methanol.
- Vortex for 2 minutes and Sonicate for 15 minutes to disperse the lipid matrix.
- Centrifuge at 4000 rpm for 10 minutes to pellet the excipients (waxes/paraffins).

- Collect the supernatant.
- Filter through a 0.45 µm PTFE filter into a 50 mL volumetric flask.
- Rinse the pellet with 10 mL Methanol, centrifuge, and add supernatant to the flask.
- Make up to volume with Methanol.[1]

System Suitability & Validation Criteria

To ensure "Trustworthiness" and data integrity, the system must meet the following criteria before sample analysis proceeds.

Parameter	Acceptance Criteria	Troubleshooting
Retention Time (RT)	Carbinol: ~8.0 - 10.0 min	If RT shifts >5%, check mobile phase pH and organic ratio.
Tailing Factor (T)	NMT 2.0	High tailing indicates secondary interactions; ensure buffer strength is sufficient.
Theoretical Plates (N)	NLT 5000	If low, check column performance or connections for dead volume.
Precision (RSD)	NMT 2.0% (n=6 injections)	If >2%, check injector precision or pump pulsation.
Resolution (Rs)	> 2.0 (between Carbinol and Bifonazole)	Critical if analyzing degraded samples.

Linearity Range: The method is linear from 0.5 µg/mL to 100 µg/mL (

), covering the typical impurity limits (0.1% to 1.0%).

References

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